![molecular formula C16H12N2 B11119096 [(2E,4E,6E)-7-phenylhepta-2,4,6-trien-1-ylidene]propanedinitrile](/img/structure/B11119096.png)
[(2E,4E,6E)-7-phenylhepta-2,4,6-trien-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE is an organic compound characterized by its unique structure, which includes a cyano group and a phenyl group attached to an octatetraenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE typically involves the use of electrophilic cyanide-transfer reagents. These reagents facilitate the cyanation of nucleophiles under transition metal-free conditions . The reaction conditions often include mild temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve the use of non-toxic cyanide sources and cyanating agents to ensure safety and environmental compliance . The process is designed to maximize yield while minimizing the use of hazardous materials.
Chemical Reactions Analysis
Types of Reactions: (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium reagents or Grignard reagents.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects . The compound’s unique structure allows it to engage in both nucleophilic and electrophilic reactions, making it versatile in its applications.
Comparison with Similar Compounds
Benzonitrile: Contains a cyano group attached to a benzene ring.
Cinnamaldehyde: Features a phenyl group attached to an unsaturated aldehyde chain.
Styrene: Comprises a phenyl group attached to an ethylene chain.
Uniqueness: (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[(2E,4E,6E)-7-phenylhepta-2,4,6-trienylidene]propanedinitrile |
InChI |
InChI=1S/C16H12N2/c17-13-16(14-18)12-6-3-1-2-5-9-15-10-7-4-8-11-15/h1-12H/b2-1+,6-3+,9-5+ |
InChI Key |
HPVVZFHDTASVFI-AEDMPMLASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C=C(C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


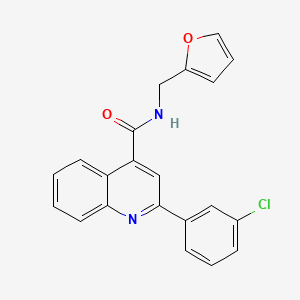
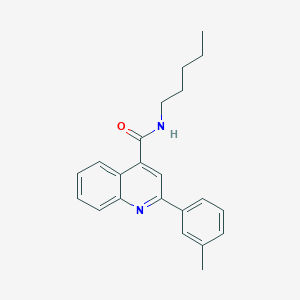
![[2-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11119023.png)
![7-ethoxy-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11119031.png)
![2-[1-(2-chlorophenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11119035.png)
![5-{(Z)-1-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11119039.png)
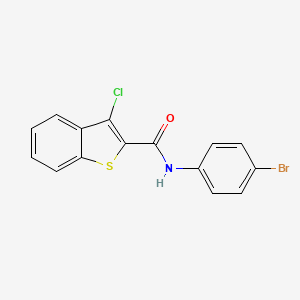
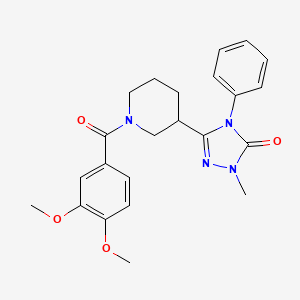
![2-(2-methylphenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11119059.png)

![4-({4-(4-Chlorophenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B11119073.png)
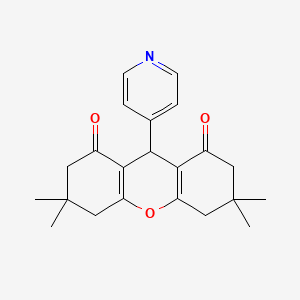
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119078.png)
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B11119083.png)
